molecular formula C17H23N5O2 B2404444 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 921503-50-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

カタログ番号 B2404444
CAS番号: 921503-50-6
分子量: 329.404
InChIキー: JQJKYJSEBVOAFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as CX5461, is a small molecule inhibitor that has been developed to target RNA polymerase I transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.

作用機序

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide binds to the DNA-binding cleft of RNA polymerase I, preventing the enzyme from transcribing rRNA genes. This leads to the accumulation of DNA damage and the activation of the p53 pathway, which in turn leads to cell cycle arrest and apoptosis. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has also been shown to induce the formation of DNA damage foci and to inhibit the repair of DNA double-strand breaks.
Biochemical and Physiological Effects:
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to induce nucleolar stress, leading to the activation of the p53 pathway and cell cycle arrest. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells, particularly in hematological malignancies. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other anticancer agents.

実験室実験の利点と制限

One advantage of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for the treatment of cancer. However, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has also been shown to induce DNA damage, which may limit its therapeutic potential. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies.

将来の方向性

There are several future directions for the development of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of more potent and selective RNA polymerase I inhibitors based on the structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. In addition, further studies are needed to investigate the potential of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent for the treatment of cancer, particularly in combination with other anticancer agents. Finally, more studies are needed to investigate the potential side effects of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide and to develop strategies to mitigate these effects.

合成法

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves several steps, including the condensation of 4-methoxyphenylacetic acid with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sodium azide to form the tetrazole ring. Finally, the resulting compound is treated with formaldehyde to form the N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide.

科学的研究の応用

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA). This leads to nucleolar stress and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. Preclinical studies have demonstrated the efficacy of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lymphoma. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has shown synergistic effects when used in combination with other anticancer agents, such as DNA-damaging agents and BCL-2 inhibitors.

特性

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-15-9-7-13(8-10-15)11-17(23)18-12-16-19-20-21-22(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKYJSEBVOAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。